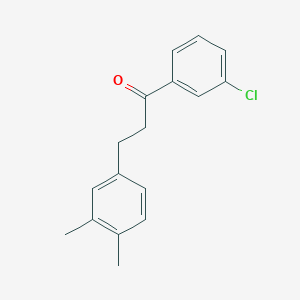
5-(2-Chloro-6-fluorophenyl)-5-oxovaleric acid
Descripción general
Descripción
5-(2-Chloro-6-fluorophenyl)-5-oxovaleric acid, also known as 5-CFOVA, is a naturally occurring organic compound that has been studied extensively for its potential applications in scientific research. It is a member of the oxovaleric acid family, and is composed of a five-carbon chain with a chloro-6-fluorophenyl group attached to the terminal carbon. 5-CFOVA has been studied for its potential use in a variety of biochemical and physiological processes, as well as its ability to act as a substrate for various enzymes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, fluorinated compounds, such as 5-(2-Chloro-6-fluorophenyl)-5-oxovaleric acid, play a pivotal role due to their unique properties. Fluorine atoms significantly alter the biological activity, metabolic stability, and membrane permeability of pharmaceuticals. For instance, fluorinated analogs of pyrimidines, including 5-fluorouracil (5-FU), are widely used in cancer treatment due to their enhanced efficacy and specificity (Gmeiner, 2020). Research into fluorinated compounds continues to be a promising avenue for the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles.
Environmental Science
The environmental impact of fluorinated compounds is a growing area of research, particularly concerning per- and polyfluoroalkyl substances (PFASs). Studies have focused on understanding the sources, multimedia distribution, and health risks associated with novel fluorinated alternatives to long-chain PFASs. For example, Wang et al. (2019) reviewed the environmental and human health concerns of alternative PFAS compounds, highlighting the need for further toxicological studies to assess their safety (Wang et al., 2019). The research underscores the importance of identifying and mitigating the environmental persistence and toxicity of fluorinated compounds.
Propiedades
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c12-7-3-1-4-8(13)11(7)9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKDWIWTRLFTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-6-fluorophenyl)-5-oxovaleric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















